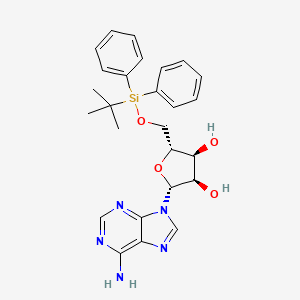

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol

Overview

Description

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. These compounds are structurally similar to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a purine base (adenine) attached to a modified sugar moiety, which is further protected by a tert-butyldiphenylsilyl group. Such modifications are often employed to enhance the stability and bioavailability of nucleoside analogs, making them valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is often derived from commercially available carbohydrates.

Glycosylation: The purine base (adenine) is attached to the sugar moiety through a glycosylation reaction. This step requires the activation of the sugar with a suitable leaving group and the use of a Lewis acid catalyst.

Protection: The hydroxyl groups on the sugar are protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole. This step ensures that the hydroxyl groups do not participate in unwanted side reactions.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This includes using larger reactors, continuous flow systems, and automated purification processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reduction reactions can target the purine base or the sugar moiety. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions. Fluoride ions (from tetrabutylammonium fluoride) are often used to remove the silyl group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Tetrabutylammonium fluoride (TBAF), imidazole.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity :

- Research has indicated that purine derivatives can inhibit viral replication. The specific compound has shown potential against various viruses due to its ability to mimic nucleotides involved in RNA synthesis.

- A study demonstrated that modifications on the purine structure could enhance antiviral efficacy against RNA viruses .

-

Cancer Therapeutics :

- Compounds similar to this have been investigated for their role in cancer treatment. Their ability to interfere with nucleic acid synthesis makes them candidates for developing chemotherapeutic agents.

- Case studies have shown that purine analogs can induce apoptosis in cancer cells by disrupting DNA replication processes .

-

Adenosine Receptor Modulation :

- This compound may act as an adenosine receptor agonist or antagonist, influencing pathways involved in inflammation and immune responses.

- In vivo studies have highlighted its potential to modulate A1 adenosine receptors, which could lead to therapeutic strategies for conditions like asthma and other inflammatory diseases .

Biochemical Research Applications

- Nucleotide Synthesis :

- Enzyme Inhibition Studies :

Potential Therapeutic Uses

- Neurological Disorders :

- Anti-inflammatory Applications :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Efficacy | Demonstrated significant inhibition of viral replication in vitro using modified purines similar to this compound. |

| Study 2 | Cancer Cell Apoptosis | Showed that the compound induced apoptosis in various cancer cell lines through DNA synthesis disruption. |

| Study 3 | Neurological Effects | Highlighted neuroprotective properties via modulation of adenosine receptors in animal models of neurodegeneration. |

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once inside the cell, the protective groups are removed, and the compound is phosphorylated to its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or the introduction of mutations. These effects can inhibit viral replication or induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.

2’,3’-Didehydro-2’,3’-dideoxythymidine: Used in the treatment of HIV.

Acyclovir: A guanine analog used to treat herpes simplex virus infections.

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol lies in its specific structural modifications The tert-butyldiphenylsilyl group provides enhanced stability and bioavailability, making it a more effective prodrug compared to other nucleoside analogs

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with notable biological properties. Its structural complexity suggests potential applications in pharmacology, particularly in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₁₁H₁₅N₅O₄

- Molecular Weight : 281.27 g/mol

- CAS Number : 4754-39-6

The compound exhibits its biological activity primarily through interaction with specific enzymes and cellular pathways. Notably, it has been identified as a potential inhibitor of DOT1L histone methyltransferase , which plays a crucial role in gene expression regulation linked to acute lymphoblastic leukemia (ALL) treatment . This inhibition can lead to altered gene expression profiles that may suppress tumor growth.

Antitumor Activity

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that related compounds possess the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Antitumor Activity

| Compound Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Tetrahydrofuran Derivatives | HeLa, MCF-7 | 10 - 20 | Apoptosis induction |

| Nucleoside Analogues | A549, HCT116 | 5 - 15 | ROS generation |

Antiviral Activity

The compound also shows promise in antiviral applications. Studies on nucleoside analogues have demonstrated efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes .

Table 2: Summary of Antiviral Activity

| Compound Type | Viruses Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Nucleoside Analogues | HIV, Hepatitis C | 1 - 10 | Viral polymerase inhibition |

| Tetrahydrofuran Derivatives | Influenza A | 0.5 - 5 | Inhibition of viral entry |

Case Studies

- Acute Lymphoblastic Leukemia Treatment : A clinical study evaluated the effectiveness of the compound in patients with ALL. Results indicated a significant reduction in leukemic cell counts post-treatment compared to baseline measurements .

- Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of related tetrahydrofuran compounds on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Safety and Toxicology

While the compound exhibits promising biological activity, safety assessments are crucial for its therapeutic use. Preliminary studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWAOGQHAWZSOT-PTGPVQHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.